tert-butyl4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
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Overview
Description
tert-Butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate: is a chemical compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, two chlorine atoms, and a benzodiazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate typically involves the reaction of 4,6-dichloro-2-aminobenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed.
Major Products Formed:
- Substituted benzodiazole derivatives.
- Oxidized or reduced forms of the original compound.
- Carboxylic acid derivatives from hydrolysis .
Scientific Research Applications
tert-Butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .
Uniqueness: tert-Butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H12Cl2N2O3 |
---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
tert-butyl 4,6-dichloro-2-oxo-3H-benzimidazole-1-carboxylate |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-12(2,3)19-11(18)16-8-5-6(13)4-7(14)9(8)15-10(16)17/h4-5H,1-3H3,(H,15,17) |
InChI Key |
QRIQAOYDROZLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC(=C2)Cl)Cl)NC1=O |
Origin of Product |
United States |
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